Cas no 2137069-43-1 (benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate)

Benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a fluorosulfonyl group at the 3-position, which enhances its reactivity as an electrophilic sulfonylation reagent. The (3R)-stereochemistry ensures high enantioselectivity in asymmetric synthesis, making it valuable for constructing chiral sulfonamides or sulfonate esters. The benzyloxycarbonyl (Cbz) protecting group offers stability while allowing selective deprotection under mild conditions. Its fluorosulfonyl moiety is particularly useful in medicinal chemistry for introducing sulfonyl groups into target molecules, improving metabolic stability or binding affinity. The compound’s well-defined stereochemistry and functional group compatibility make it a versatile intermediate for pharmaceutical research, especially in protease inhibitor design and peptide modification. Its crystalline form facilitates handling and storage.
benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate structure
2137069-43-1 structure
Product name:benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate
CAS No:2137069-43-1
MF:C12H14FNO4S
MW:287.307265758514
CID:6189602
PubChem ID:165459280

benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate
    • EN300-727128
    • 2137069-43-1
    • Inchi: 1S/C12H14FNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
    • InChI Key: SBVLTCKWZDXNJB-LLVKDONJSA-N
    • SMILES: S([C@H]1CN(C(=O)OCC2C=CC=CC=2)CC1)(=O)(=O)F

Computed Properties

  • Exact Mass: 287.06275726g/mol
  • Monoisotopic Mass: 287.06275726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 72.1Ų

benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-727128-1.0g
benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate
2137069-43-1
1g
$0.0 2023-06-06

Additional information on benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate

Comprehensive Overview of Benzyl (3R)-3-(Fluorosulfonyl)Pyrrolidine-1-Carboxylate (CAS No. 2137069-43-1)

Benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate (CAS No. 2137069-43-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of pyrrolidine derivatives, which are widely explored for their versatility in drug discovery and material science. The presence of a fluorosulfonyl group and a benzyl carboxylate moiety makes it a valuable intermediate for synthesizing bioactive molecules.

In recent years, the demand for fluorinated compounds like benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate has surged, driven by their enhanced stability and bioavailability in medicinal chemistry. Researchers are particularly interested in its role as a building block for designing novel enzyme inhibitors and protease-targeting drugs. The compound's chiral center at the 3-position also opens avenues for asymmetric synthesis, a hot topic in modern organic chemistry.

One of the most frequently searched questions related to this compound is: "What are the applications of benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate in drug development?" Studies suggest its utility in crafting peptidomimetics, which mimic natural peptides but offer improved metabolic stability. Additionally, its fluorosulfonyl group is pivotal for introducing sulfur-based functionalities, a key strategy in developing covalent inhibitors—a trending area in oncology and antiviral research.

From a synthetic perspective, CAS No. 2137069-43-1 is often discussed in forums focusing on green chemistry and sustainable synthesis. Researchers are exploring eco-friendly protocols to produce such intermediates, aligning with global efforts to reduce hazardous waste. The compound's benzyl-protecting group further simplifies purification steps, making it a practical choice for industrial-scale applications.

Another trending query is: "How does the stereochemistry of benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate influence its reactivity?" The (3R)-configuration ensures selective interactions with biological targets, a critical factor in structure-activity relationship (SAR) studies. This specificity is vital for optimizing drug candidates with minimal off-target effects, a priority in precision medicine.

In material science, pyrrolidine-based compounds like this are investigated for their potential in polymer modification and surface functionalization. The fluorosulfonyl group can act as a linker for attaching polymers or nanoparticles, enabling the creation of advanced materials with tailored properties. This aligns with the growing interest in smart materials for biomedical and electronic applications.

To address common concerns about stability, benzyl (3R)-3-(fluorosulfonyl)pyrrolidine-1-carboxylate is typically stored under inert conditions to prevent hydrolysis of its sensitive functional groups. Analytical techniques like NMR spectroscopy and HPLC are routinely employed to verify its purity, ensuring reproducibility in research settings.

In summary, CAS No. 2137069-43-1 represents a multifaceted tool for chemists and pharmacologists. Its combination of fluorine and sulfur chemistry, coupled with chiral versatility, positions it at the forefront of innovations in drug design and material engineering. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing unmet challenges across multiple disciplines.

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